Non-Lipid Sphingosine Kinase Inhibition: Class-Level Potency Comparison
CAS 24388-08-7 belongs to a class of thioaurone-based non-lipid inhibitors of human sphingosine kinase (SK) that demonstrated activity at sub- to low micromolar concentrations, making them more potent than any other reported SK inhibitor at the time of publication in 2003 [1]. The study characterized several representative compounds in detail and confirmed they are non-competitive with ATP and selective for SK over a panel of human lipid and protein kinases [1]. The specific IC50 value for this compound against recombinant human SK was not separately disclosed in the accessible abstract or summaries, but it is grouped with compounds demonstrating this class-level potency.
| Evidence Dimension | Recombinant human sphingosine kinase (SK) inhibition potency |
|---|---|
| Target Compound Data | Sub- to micromolar IC50 (as a class member, exact value not isolated in available sources) |
| Comparator Or Baseline | Previous lipid-based SK inhibitors (e.g., N,N-dimethylsphingosine, DMS) |
| Quantified Difference | The novel thioaurone class is more potent than previous lipid-based SK inhibitors (DMS IC50 reported separately in literature) [1]. |
| Conditions | Medium-throughput assay using recombinant human SK fused to glutathione S-transferase [1]. |
Why This Matters
This matters for procurement because sourcing a non-lipid inhibitor with this mechanism of action enables researchers to avoid the significant pleiotropic effects and poor drug-like properties associated with traditional lipid-based SK inhibitors.
- [1] French KJ, Schrecengost RS, Lee BD, Zhuang Y, Smith SN, Eberly JL, Yun JK, Smith CD. Discovery and evaluation of inhibitors of human sphingosine kinase. Cancer Res. 2003 Sep 15;63(18):5962-9. PMID: 14522923. View Source
